molecular formula C8H16NO3P B2479219 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid CAS No. 2445784-30-3

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

Cat. No.: B2479219
CAS No.: 2445784-30-3
M. Wt: 205.194
InChI Key: DVHMISPSWZATMZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a phosphinan ring. This compound is notable for its unique structural features, which include a methyl group, an oxo group, and a propanoic acid moiety. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid typically involves the following steps:

    Formation of the Phosphinan Ring: The initial step involves the cyclization of appropriate precursors to form the phosphinan ring. This can be achieved through a cyclization reaction involving a phosphine oxide and an amine under controlled conditions.

    Introduction of the Methyl and Oxo Groups: The methyl and oxo groups are introduced via selective alkylation and oxidation reactions. Methylation can be performed using methyl iodide in the presence of a base, while oxidation can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)butanoic acid
  • 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)pentanoic acid
  • 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)hexanoic acid

Uniqueness

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-7(8(10)11)9-3-5-13(2,12)6-4-9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHMISPSWZATMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCP(=O)(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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